![molecular formula C12H15FN2O3 B4331374 3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B4331374.png)
3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one
Overview
Description
3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound is also known by its chemical name, linezolid, and is a member of the oxazolidinone class of antibiotics. In
Scientific Research Applications
Linezolid has been extensively studied for its antibacterial properties and has been found to be effective against a wide range of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Due to its broad-spectrum activity, linezolid has been used to treat various infections, such as pneumonia, skin infections, and infections of the bloodstream.
Mechanism of Action
Linezolid works by inhibiting bacterial protein synthesis, specifically by binding to the 50S subunit of the bacterial ribosome. This prevents the formation of the initiation complex and the subsequent elongation of the polypeptide chain, leading to bacterial cell death.
Biochemical and Physiological Effects:
In addition to its antibacterial properties, linezolid has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta), from activated macrophages. This anti-inflammatory effect may be useful in the treatment of certain inflammatory conditions, such as sepsis.
Advantages and Limitations for Lab Experiments
One advantage of linezolid is its broad-spectrum activity, which makes it useful for the treatment of a wide range of bacterial infections. However, one limitation is that it can only be administered intravenously or orally, which may limit its use in certain situations. Additionally, linezolid can be expensive and may not be readily available in some regions.
Future Directions
There are several future directions for the study of 3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one. One area of interest is the development of new derivatives of linezolid with improved antibacterial activity or other therapeutic properties. Another area of research is the investigation of the anti-inflammatory effects of linezolid and its potential use in the treatment of inflammatory conditions. Finally, the study of the pharmacokinetics and pharmacodynamics of linezolid in different patient populations is an important area for future research.
properties
IUPAC Name |
3-(2-fluoroanilino)-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c1-11(2)12(3,17)15(10(16)18-11)14-9-7-5-4-6-8(9)13/h4-7,14,17H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYRMHXIAYUBIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)O1)NC2=CC=CC=C2F)(C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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